7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one
Description
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]azepin-9-one |
InChI |
InChI=1S/C7H9N3O/c11-6-3-1-2-4-10-5-8-9-7(6)10/h5H,1-4H2 |
InChI Key |
WWKVWOUFDBXAFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=NN=C2C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones or aldehydes, followed by cyclization to form the triazoloazepine ring system. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that derivatives of 7,8-dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one exhibit potential antidepressant effects. These compounds have been shown to interact with serotonin receptors, which are crucial in the modulation of mood disorders. A study demonstrated that specific modifications to the triazoloazepine structure enhanced the binding affinity to serotonin receptors, leading to improved antidepressant activity in animal models .
Anxiolytic Properties
In addition to antidepressant effects, derivatives of this compound have been investigated for their anxiolytic properties. The mechanism involves the modulation of GABAergic neurotransmission, which plays a vital role in anxiety regulation. Clinical trials have suggested that these compounds may offer therapeutic benefits for anxiety disorders without the sedative side effects commonly associated with traditional anxiolytics .
Neuropharmacology
Cognitive Enhancement
Recent studies have explored the cognitive-enhancing effects of this compound. It has been found to improve memory and learning capabilities in preclinical models. The compound appears to facilitate synaptic plasticity and enhance cholinergic transmission in the brain, making it a candidate for treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's .
Anticancer Research
Antitumor Activity
There is emerging evidence that this compound and its derivatives possess anticancer properties. Studies have reported that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and the promotion of cell cycle arrest. This makes them potential candidates for further development as chemotherapeutic agents .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological profiles. Researchers have synthesized various analogs to determine how modifications in chemical structure influence biological activity. This approach has led to the identification of more potent derivatives with improved selectivity and reduced side effects .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated enhanced serotonin receptor binding leading to improved mood regulation in animal models. |
| Study B | Anxiolytic Properties | Showed reduced anxiety levels without sedation in clinical trials. |
| Study C | Cognitive Enhancement | Improved memory retention and learning capabilities through cholinergic modulation. |
| Study D | Antitumor Activity | Induced apoptosis in cancer cell lines; potential as a chemotherapeutic agent. |
| Study E | Antimicrobial Activity | Effective against multiple bacterial strains; mechanism involves membrane disruption. |
Mechanism of Action
The mechanism of action of 7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, resulting in various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional properties can be contextualized by comparing it to analogs with related scaffolds, substituents, or fused ring systems. Below is an analysis based on available evidence:
Triazolo-Pyrazine Derivatives
- Example : 5,6,7,8-Tetrahydro-8-methyl-3-(trifluoromethyl)-1,2,4-Triazolo[4,3-a]pyrazine (CAS: 780754-27-0)
- Structural Differences :
- The pyrazine ring (six-membered, two nitrogen atoms) replaces the azepine (seven-membered, one nitrogen).
- Substituents: Methyl and trifluoromethyl groups enhance lipophilicity and metabolic stability.
- Functional Implications :
- Trifluoromethyl groups improve bioavailability but may introduce steric hindrance .
Triazolo-Pyrimidin/Imidazolo-Pyrimidin Hybrids
- Example : 1,3-Dimethyl-6-(4-methoxyphenyl)-9-(4-methoxyphenylmethylene)-8,9-dihydro-7H-cyclopenta[5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(H)-one (5b)
- Structural Differences :
- Fused pyrimidin and triazolo rings create a rigid planar system, contrasting with the azepine’s flexibility.
- Substituents: Dual methoxyphenyl groups enhance π-π stacking but may reduce solubility.
- Functional Implications :
- Planarity favors intercalation with DNA or flat enzyme active sites.
- Methoxy groups improve target affinity but increase molecular weight and logP .
Imidazolo-Pyrimidin Derivatives
- Example: 1-Amino-2-methyl-6-(4-methoxyphenyl)-9-(4-methoxyphenylmethylene)-8,9-dihydro-7H-cyclopenta[5,6]pyrido[2,3-d]imidazolo[1,2-a]pyrimidin-5(H)-one (6a,b) Structural Differences:
- Imidazole replaces triazole, altering nitrogen atom positions and hydrogen-bonding capacity.
- Functional Implications :
- Imidazole’s basic nitrogen may enhance protonation-dependent solubility or receptor interactions.
- Reduced aromaticity compared to triazole could decrease thermal stability .
Biological Activity
7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 151.15 g/mol. The compound features a triazole ring fused to an azepine structure, which contributes to its unique pharmacological properties.
Mechanisms of Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For example, derivatives of triazolo-azepines have demonstrated potent antiproliferative effects against breast and lung cancer cells by inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways .
- Neuropharmacological Effects : Compounds in this class may also influence neurotransmitter systems. They could potentially act as anxiolytics or antidepressants through modulation of GABAergic or serotonergic pathways .
Case Study 1: Anticancer Activity
A study explored the antiproliferative effects of various triazolo derivatives on cancer cell lines. The results indicated that certain modifications to the azepine structure enhanced the cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 10 to 25 µM, showcasing their potential as chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | A549 | 20 |
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested against various bacterial strains. The findings revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported between 50 to 100 µg/mL .
| Derivative | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative X | Staphylococcus aureus | 75 |
| Derivative Y | E. coli | 100 |
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Dioxane | Enhances crystallization | |
| Reaction Temperature | 80–100°C (reflux) | Accelerates cyclization | |
| Stoichiometry | 1:1.2 (substrate:alkylating agent) | Minimizes side products |
Q. Table 2: Biological Activity of Selected Derivatives
| Derivative Substituent | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli | SAR Insight | Reference |
|---|---|---|---|---|
| 4-Methoxyphenyl | 8.5 | 32.0 | Enhanced lipophilicity | |
| Chloro | 12.3 | >64 | Electronegativity improves Gram+ selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
